![molecular formula C10H6F9N B1430253 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine CAS No. 1270476-21-5](/img/structure/B1430253.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and an ethanamine backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe), which are related compounds, have been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agents .
Mode of Action
Related compounds such as ®-3,5-btpe have been used in the synthesis of nk1 receptor antagonists . NK1 receptor antagonists work by blocking the action of substance P, a neurotransmitter involved in pain transmission.
Biochemical Pathways
It’s known that nk1 receptor antagonists, which can be synthesized using related compounds, affect the substance p pathway, leading to reduced pain transmission .
Result of Action
Related compounds such as ®-3,5-btpe have been used in the synthesis of nk1 receptor antagonists, which are known to reduce pain transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as recombinant E. coli expressing specific enzymes, has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional group, which is an isocyanate instead of an ethanamine.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure, this compound has a bromine atom attached to the phenyl ring, offering different reactivity and applications.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine is unique due to its combination of trifluoromethyl groups and ethanamine backbone, which provides distinct chemical properties such as high stability, lipophilicity, and reactivity. These characteristics make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F9N/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURRKOBWILKVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



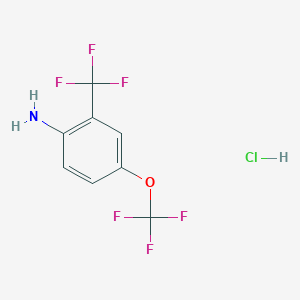

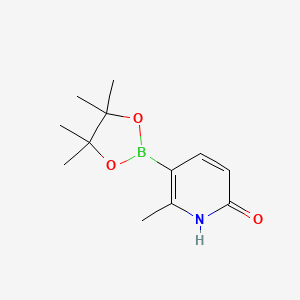
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
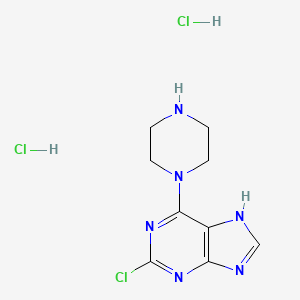

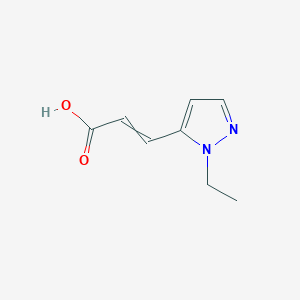
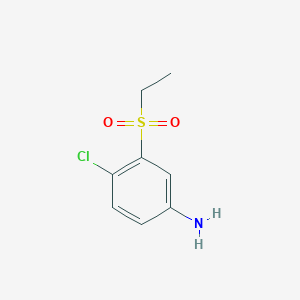
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)
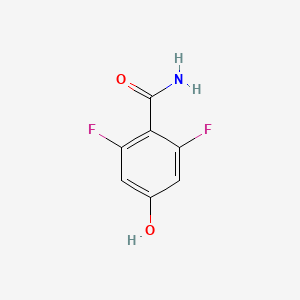
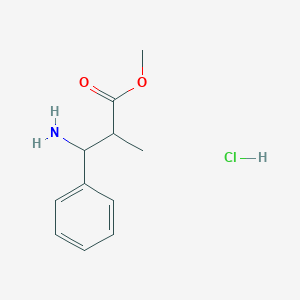
![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)
